4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol (CAS: 301325-93-9) is a tetrahydroisoquinoline derivative featuring a phenol group at the 4-position of the isoquinoline ring and methoxy groups at positions 6 and 5. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The compound’s structure enables interactions with adrenergic and orexin receptors, making it a scaffold for developing selective antagonists .
Properties
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-12-7-8-18-17(14(12)10-16(15)21-2)11-3-5-13(19)6-4-11/h3-6,9-10,17-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQXEYAKPXBTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Phenol Substitution: The phenol group can be introduced through electrophilic aromatic substitution, where a phenol derivative reacts with the isoquinoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroisoquinoline core substituted with methoxy groups and a phenolic hydroxyl group. This unique structure contributes to its diverse biological activities.
Neuroprotective Effects
Research indicates that compounds similar to 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol exhibit neuroprotective properties. For instance:
- Case Study : A study demonstrated that derivatives of tetrahydroisoquinoline can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .
Antidepressant Activity
Tetrahydroisoquinoline derivatives have been investigated for their potential antidepressant effects.
- Case Study : In animal models, administration of similar compounds resulted in significant reductions in depressive-like behaviors, suggesting modulation of serotonergic and noradrenergic systems .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| This compound | 25 | DPPH Assay |
| Ascorbic Acid | 15 | DPPH Assay |
| Quercetin | 20 | DPPH Assay |
This table illustrates that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid but comparable to quercetin.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays.
- Case Study : In vitro studies have shown that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Potential in Cancer Therapy
Recent studies suggest that tetrahydroisoquinoline derivatives may possess anticancer properties.
- Case Study : A study indicated that similar compounds induced apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens .
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, leading to changes in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The compound’s analogs differ in substituents on the isoquinoline core, phenol ring, or side chains, leading to varied receptor selectivity and potency.
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationships (SAR)
- Phenol vs. Methoxy Groups: Replacement of the phenol group with methoxy (e.g., 2-methoxy in ) reduces hydrogen-bonding capacity, decreasing solubility but enhancing lipophilicity for CNS targets .
- Side Chain Modifications : Addition of benzofuran () or benzylcarbamoyl () groups improves alpha(2C)-adrenergic and orexin-1 receptor selectivity, respectively .
- Substituent Position : 1-Substitution with alkyl chains (e.g., butyl in Compound 64) balances potency and metabolic stability, whereas aromatic substituents (e.g., phenylpropyl in Compound 63) enhance receptor affinity .
Biological Activity
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activities, including cytotoxicity, anti-cancer properties, and mechanisms of action based on recent studies.
Chemical Structure
The compound features a tetrahydroisoquinoline moiety that is known for various biological activities. Its structure can be represented as follows:
1. Cytotoxicity
Research has shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit varying levels of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their cytotoxic effects using the MTT assay on the K562 cell line. The results indicated that while most derivatives had limited cytotoxic activity, some exhibited potent effects with IC50 values significantly lower than that of verapamil, a standard reference drug. Notably:
| Compound | IC50 (μM) | Ratio Factor |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
These findings suggest that specific modifications to the tetrahydroisoquinoline structure can enhance its anti-cancer properties .
2. Antiproliferative Activity
The antiproliferative effects of related compounds have been investigated in vivo. A study focused on the compound's ability to attenuate colon carcinogenesis through inhibition of IL-6 mediated signaling pathways. The results demonstrated a significant reduction in tumor incidence and size in treated groups compared to controls, indicating a promising role for this compound in cancer prevention .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Signaling Pathways : The compound has been shown to block IL-6 signaling pathways which are critical in tumor progression and metastasis.
- Cytotoxic Mechanisms : It induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Multidrug Resistance Reversal : Some derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells by modulating drug efflux mechanisms .
Case Study 1: Colon Cancer
In a controlled experiment involving rats induced with colon cancer, administration of the compound resulted in a marked decrease in tumor formation and size compared to untreated controls. The study highlighted its potential as a chemopreventive agent.
Case Study 2: K562 Cell Line
In vitro studies on the K562 cell line revealed that certain derivatives not only exhibited low cytotoxicity but also enhanced sensitivity to conventional chemotherapy agents, suggesting potential applications in combination therapies for resistant cancer types .
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Compound Class | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline | Ethanol reflux, 24 h | 85 | |
| Benzodioxine derivatives | LiAlH4 in THF, 20 h | 61 | |
| Substituted derivatives | Pd/C hydrogenation, 48 h | 53 |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydroisoquinoline scaffold. used this to determine the (1R,3S) configuration of a related compound .
- NMR spectroscopy :
- IR spectroscopy : Identifies functional groups (e.g., phenolic -OH at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced: How can researchers optimize stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric Pictet-Spengler reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states favoring specific stereoisomers .
- Temperature control : Lower temperatures (0–5°C) can reduce racemization in sensitive intermediates .
Example : achieved (1R,3S) stereochemistry via controlled crystallization, highlighting the role of solvent polarity in diastereomeric resolution .
Advanced: What strategies resolve contradictions in reported pharmacological activities (e.g., antitumor vs. non-active results)?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Structure-activity relationship (SAR) : Compare analogs with varying substituents. For instance, shows that methoxy groups at positions 6 and 7 enhance antitumor activity, while bulky substituents reduce it .
- Mechanistic studies : Evaluate target engagement (e.g., DNA intercalation, kinase inhibition) using biochemical assays .
Q. Table 2: Key Pharmacological Findings
| Compound Modification | Activity (IC50, μM) | Mechanism Hypothesized | Reference |
|---|---|---|---|
| 6,7-Dimethoxy substitution | 2.1 (MCF-7) | Topoisomerase II inhibition | |
| Phenolic -OH removal | >50 (MCF-7) | Loss of hydrogen bonding |
Advanced: How can computational methods predict binding affinity and guide SAR studies?
Methodological Answer:
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., topoisomerase II). ’s analogs provide templates for docking studies .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize analogs .
Example : In , InChI-derived descriptors were used to predict solubility and bioavailability, aiding lead optimization .
Advanced: What experimental designs are recommended for analyzing metabolic stability and toxicity?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and mutagenicity .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Prodrug design : Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
- Co-solvents : Use DMSO (<1%) or cyclodextrin-based formulations to maintain compound stability .
- Nanoparticle encapsulation : Lipid-based nanoparticles improve bioavailability, as demonstrated for similar isoquinoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
